3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride

Description

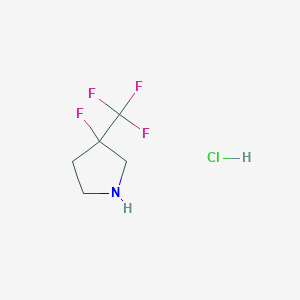

3-Fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with both a fluorine atom and a trifluoromethyl (-CF₃) group at the 3-position. This structural combination introduces significant electronic and steric effects, making it a valuable building block in medicinal chemistry and agrochemical research. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic applications.

Key inferred properties:

- Molecular formula: Likely C₅H₈ClF₄N (pyrrolidine backbone: C₄H₈N; substituents: -F, -CF₃; HCl counterion).

- Molecular weight: ~215–220 g/mol (estimated).

- Applications: Potential use in drug discovery for metabolic stability enhancement, receptor-binding optimization, and as a precursor for fluorinated bioactive molecules .

Properties

IUPAC Name |

3-fluoro-3-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)1-2-10-3-4;/h10H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTXRZFKUHSIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260932-61-2 | |

| Record name | 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as Selectfluor or xenon difluoride. These reactions are usually carried out under controlled conditions to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The scalability of the synthesis process is crucial for meeting the demand for this compound in various applications. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the molecule can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered properties.

Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the design and synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

Medicine: In medicinal chemistry, this compound is used to develop new drugs with improved pharmacokinetic properties.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, the compound can interact with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding interactions with these targets, leading to increased potency and selectivity. The compound can also modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Steric Effects: The simultaneous presence of -F and -CF₃ at C3 creates steric hindrance, which may restrict rotational freedom and stabilize specific conformations in bioactive molecules .

Physicochemical Properties: Solubility: The hydrochloride salt improves aqueous solubility compared to free bases, critical for formulation in biological assays.

Synthetic Utility :

- Compounds like 3-ethynyl-3-(trifluoromethyl)pyrrolidine HCl () are used in click chemistry for bioconjugation, while phenyl-substituted analogs () serve as ligands in catalysis. The target compound’s dual fluorination may enable unique reactivity in nucleophilic substitutions or cross-coupling reactions .

Pharmaceutical Relevance

- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative degradation in vivo, making the target compound a candidate for prolonging drug half-life .

- Case Study : highlights N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl , a related compound, as a key intermediate in protease inhibitor development. The target compound’s fluorination pattern could similarly optimize pharmacokinetics in antiviral or anticancer agents .

Agrochemical Potential

- Fluorinated pyrrolidines are employed in herbicides and fungicides due to their resistance to environmental degradation. The -CF₃ group’s hydrophobicity may enhance soil adhesion in agrochemical formulations .

Biological Activity

3-Fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.57 g/mol. The unique structure includes a pyrrolidine ring with a trifluoromethyl group and a fluorine atom, which contribute to its chemical reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The electronegativity of the fluorine atoms enhances binding affinity to these targets, potentially influencing neurotransmission and metabolic pathways . The compound's ability to form reactive intermediates through nucleophilic substitution reactions further supports its role in biological systems.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The compound's cytotoxic effects are dose-dependent, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Neuropharmacological Effects

In the realm of neuropharmacology, this compound may act as a modulator for neurotransmitter receptors. Interaction studies suggest that it could influence serotonin uptake mechanisms, enhancing its potential as an antidepressant or anxiolytic agent.

Case Studies

- Study on Anticancer Properties :

-

Neurotransmitter Interaction Study :

- Objective : To investigate the binding affinity to serotonin receptors.

- Method : Radiolabeled binding assays were conducted.

- Findings : Results indicated a high binding affinity, suggesting potential use in treating mood disorders.

Research Findings Summary Table

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 1.93 | Apoptosis induction |

| Anticancer | U-937 | 2.84 | Apoptosis induction |

| Neuropharmacology | Serotonin Receptors | Not Specified | Modulation of neurotransmitter uptake |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride, and how can yield and purity be optimized?

- Methodological Answer : Synthesis often involves multi-step reactions, including cyclopropane ring formation and fluorination. A critical challenge is avoiding byproducts from competing reactions (e.g., over-fluorination). To improve yield:

- Use high-purity starting materials (e.g., 3-ethynyl precursors) and controlled stoichiometry for fluorination .

- Purify intermediates via recrystallization or column chromatography to reduce impurities before hydrochloride salt formation .

- Data Table :

| Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclopropane Formation | Pd/C catalyst, H₂ atmosphere | 65 | 90 | |

| Fluorination | Selectfluor®, anhydrous DMF, 0°C | 72 | 95 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments; δ -120 to -140 ppm for CF₃ groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 202.06 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., hydrochloride protonation at the pyrrolidine nitrogen) .

Q. How does fluorination at the 3-position influence the compound’s physicochemical properties?

- Methodological Answer :

- Fluorine’s electronegativity increases polarity, enhancing solubility in polar solvents (e.g., DMSO, water).

- The CF₃ group improves metabolic stability by resisting oxidative degradation, critical for in vivo studies .

- Use logP measurements (e.g., calculated logP = 1.8) to assess lipophilicity for membrane permeability .

Advanced Research Questions

Q. What strategies are employed to resolve racemic mixtures of this compound in enantioselective synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry during cyclization .

- Catalytic Asymmetric Synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for enantiomeric excess >90% .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers post-synthesis .

Q. How can structure-activity relationship (SAR) studies guide the modification of 3-fluoro-3-(trifluoromethyl)pyrrolidine derivatives for target engagement?

- Methodological Answer :

- Bioisosteric Replacement : Substitute CF₃ with other electron-withdrawing groups (e.g., CN, SO₂CF₃) to modulate binding affinity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin transporters .

- In Vivo Profiling : Compare pharmacokinetic parameters (e.g., t½, AUC) of analogs to optimize bioavailability .

Q. What computational approaches predict the bioactivity of fluorinated pyrrolidine derivatives?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., with GROMACS) to assess binding stability over time .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays .

Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Controlled Replication : Repeat procedures under inert atmospheres (e.g., argon) to exclude moisture/O₂ interference .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust reaction conditions .

- Example : A 20% yield variation between studies may arise from differences in fluorinating agent purity (Selectfluor® vs. XtalFluor-E®) .

Data-Driven Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of 3-fluoro-3-(trifluoromethyl)pyrrolidine derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against targets like monoamine oxidases (MAOs) using fluorogenic substrates .

- Cell Viability Assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays (e.g., IC₅₀ > 100 µM indicates low toxicity) .

- Radioligand Binding : Quantify affinity for GPCRs (e.g., σ receptors) with [³H]-ligand displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.